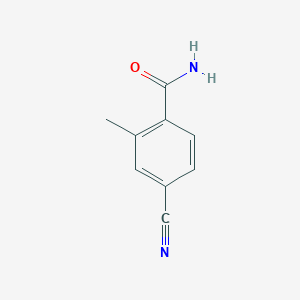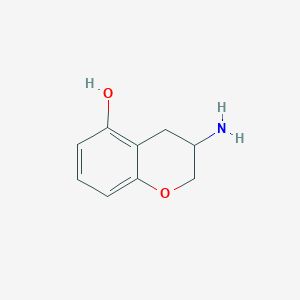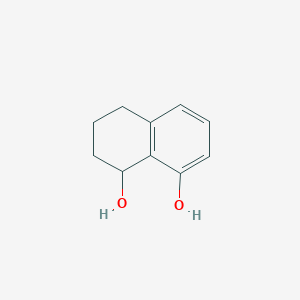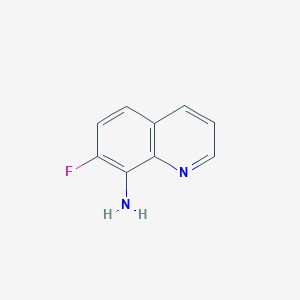
(2-Acetylpyrimidin-5-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetylpyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetylpyrimidin-5-YL)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate under inert conditions .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and bases is crucial to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Acetylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(2-Acetylpyrimidin-5-YL)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Acetylpyrimidin-5-YL)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with hydroxyl groups in biological molecules, leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 2-Pyridylboronic acid
- 4-Acetylphenylboronic acid
Comparison: (2-Acetylpyrimidin-5-YL)boronic acid is unique due to the presence of both an acetyl group and a pyrimidine ring, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the heterocyclic ring, while 2-pyridylboronic acid does not have the acetyl group. These structural differences influence their reactivity and applications .
Propriétés
Formule moléculaire |
C6H7BN2O3 |
|---|---|
Poids moléculaire |
165.94 g/mol |
Nom IUPAC |
(2-acetylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O3/c1-4(10)6-8-2-5(3-9-6)7(11)12/h2-3,11-12H,1H3 |
Clé InChI |
HMHWEFQEGHWYFX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)


![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)




